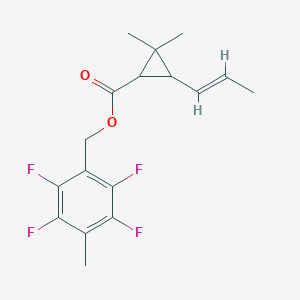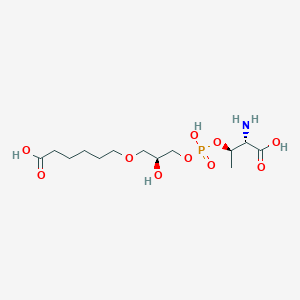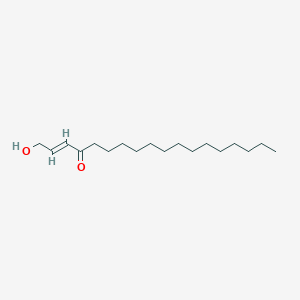
1-Hydroxy-2-octadecen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2-octadecen-4-one, also known as 12-hydroxy stearic acid or 12-HSA, is a long-chain fatty acid derivative that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound has been studied extensively for its ability to modify the surface properties of various materials, making it an attractive candidate for use in a wide range of industrial and biomedical applications.
Mechanism Of Action
The mechanism of action of 12-HSA is not fully understood, but it is believed to involve the formation of a monolayer on the surface of the material being modified. This monolayer alters the surface properties of the material, making it more hydrophilic and increasing its surface energy. This, in turn, can lead to improved adhesion, wettability, and other desirable surface properties.
Biochemical And Physiological Effects
While 12-HSA has been studied extensively for its surface-modifying properties, there is limited research on its biochemical and physiological effects. Some studies have suggested that 12-HSA may have anti-inflammatory properties, while others have investigated its potential as a treatment for certain types of cancer. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One of the main advantages of 12-HSA is its ability to modify the surface properties of a wide range of materials. This makes it a versatile compound that can be used in a variety of scientific research applications. However, there are also limitations to its use, including the need for specialized equipment and expertise to synthesize and apply the compound, as well as the potential for variability in the effectiveness of the surface modification process.
Future Directions
There are several potential future directions for research on 12-HSA. One area of interest is the use of this compound in the production of biocompatible materials for use in medical applications. Additionally, there is potential for the development of new methods for synthesizing and applying 12-HSA that could improve its effectiveness and versatility. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to new applications and potential therapeutic uses.
Synthesis Methods
There are several methods for synthesizing 12-HSA, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of stearic acid with hydrogen peroxide and a catalyst, while enzymatic synthesis utilizes lipases to catalyze the reaction between stearic acid and hydroperoxide. Microbial synthesis involves the use of microorganisms such as Pseudomonas aeruginosa to produce 12-HSA through a fermentation process.
Scientific Research Applications
The unique surface properties of 12-HSA make it an attractive candidate for use in a variety of scientific research applications. One of the most promising areas of research involves the use of 12-HSA as a surfactant in the production of nanoparticles for drug delivery. Additionally, 12-HSA has been studied as a potential lubricant additive, as well as a surface modifier for various materials such as polymers and metals.
properties
CAS RN |
142465-61-0 |
|---|---|
Product Name |
1-Hydroxy-2-octadecen-4-one |
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
(E)-1-hydroxyoctadec-2-en-4-one |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(20)16-14-17-19/h14,16,19H,2-13,15,17H2,1H3/b16-14+ |
InChI Key |
DSGCOTNNKNIFHS-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)/C=C/CO |
SMILES |
CCCCCCCCCCCCCCC(=O)C=CCO |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)C=CCO |
synonyms |
1-Hydroxy-2-octadecen-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



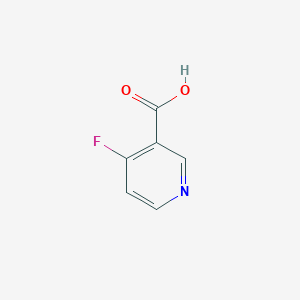
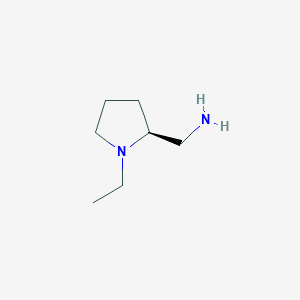
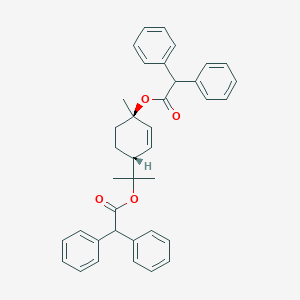
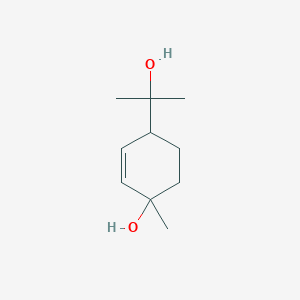
![(4Z)-3-Oxo-4-[4-phenyl-2-(1-piperidiniumylidene)-1,3-thiazol-5(2H)-ylidene]-2-[4-phenyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]-1-cyclobuten-1-olate](/img/structure/B131603.png)
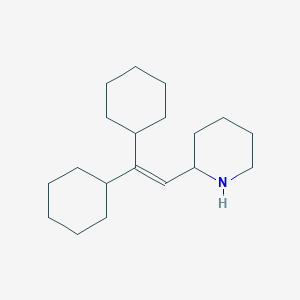
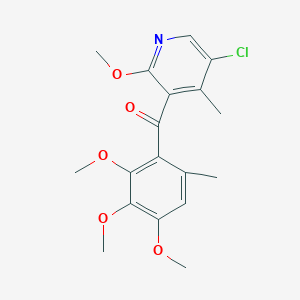
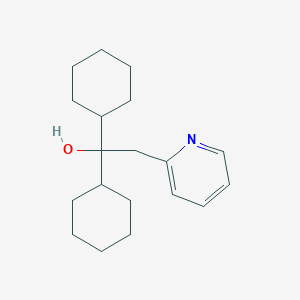
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)
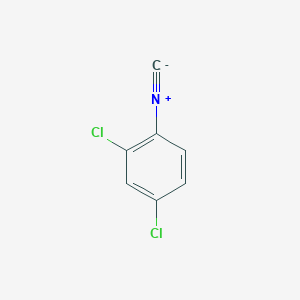
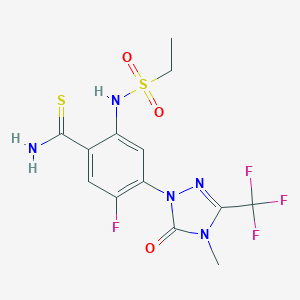
![Pyrimido[1,2-a]purin-10(1H)-one](/img/structure/B131624.png)
